

Application Notes and Protocols: N-(2-Hydroxyethyl)-N-methylthiourea in Drug Design

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Compound of Interest

Compound Name: *N-(2-Hydroxyethyl)-N-methylthiourea*

Cat. No.: B160530

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Introduction

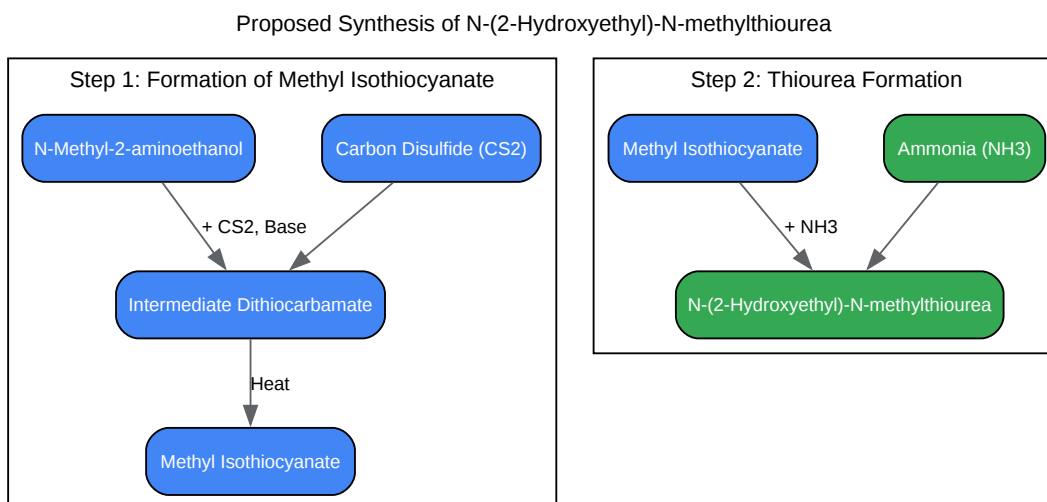
N-(2-Hydroxyethyl)-N-methylthiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antibacterial, antifungal, antiviral, antioxidant, and anticancer properties. The structural features of **N-(2-Hydroxyethyl)-N-methylthiourea**, specifically the presence of a hydroxyl group and a methyl group on separate nitrogen atoms, may confer unique physicochemical properties that could be exploited in drug design. The thiourea moiety is known to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. This document provides a prospective overview of the potential applications of **N-(2-Hydroxyethyl)-N-methylthiourea** in drug design, including a proposed synthesis, hypothetical biological activities, and detailed experimental protocols for their evaluation.

Chemical Information

| Property | Value |
|-------------------|--|
| IUPAC Name | 1-(2-hydroxyethyl)-1-methylthiourea |
| Molecular Formula | C ₄ H ₁₀ N ₂ OS |
| Molecular Weight | 134.20 g/mol |
| Canonical SMILES | CN(CCO)C(=S)N |
| CAS Number | Not available |

Proposed Synthesis

A plausible synthetic route for **N-(2-Hydroxyethyl)-N-methylthiourea** involves a two-step process starting from N-methyl-2-aminoethanol.



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Figure 1: Proposed two-step synthesis of **N-(2-Hydroxyethyl)-N-methylthiourea**.

Protocol for Synthesis:

Step 1: Synthesis of Methyl Isothiocyanate from N-Methyl-2-aminoethanol

- To a stirred solution of N-methyl-2-aminoethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.1 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add carbon disulfide (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, the intermediate dithiocarbamate is formed.
- The reaction mixture is then heated to reflux to induce elimination, yielding methyl isothiocyanate.
- The crude methyl isothiocyanate can be purified by distillation.

Step 2: Synthesis of **N-(2-Hydroxyethyl)-N-methylthiourea**

- Dissolve the purified methyl isothiocyanate (1.0 eq) in a polar aprotic solvent like acetone.
- Add an aqueous solution of ammonia (excess, e.g., 5-10 eq) to the isothiocyanate solution.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **N-(2-Hydroxyethyl)-N-methylthiourea** as a solid.

Potential Applications in Drug Design

Based on the known biological activities of other thiourea derivatives, **N-(2-Hydroxyethyl)-N-methylthiourea** is a candidate for investigation in several therapeutic areas.

- 1. Anticancer Activity:** Many thiourea derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis. The structural moieties of **N-(2-Hydroxyethyl)-N-methylthiourea** could allow it to interact with the ATP-binding pocket of protein kinases, a common target in cancer therapy.
- 2. Antibacterial Activity:** The thiourea scaffold is present in several compounds with known antibacterial properties. It is hypothesized that these compounds may interfere with bacterial cellular processes. **N-(2-Hydroxyethyl)-N-methylthiourea** could be screened against a panel of pathogenic bacteria to determine its minimum inhibitory concentration (MIC).
- 3. Antioxidant Activity:** Some thiourea derivatives have been reported to possess antioxidant properties, likely due to their ability to scavenge free radicals. The presence of the hydroxyl group in **N-(2-Hydroxyethyl)-N-methylthiourea** might contribute to this activity.

Hypothetical Biological Data

The following tables present hypothetical data for the biological activities of **N-(2-Hydroxyethyl)-N-methylthiourea**, based on activities reported for structurally related thiourea compounds. This data is for illustrative purposes only and has not been experimentally validated.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in μM)

| Cell Line | Drug | IC50 (µM) |
|--------------------------|-------------------------------------|-----------|
| MCF-7 (Breast) | N-(2-Hydroxyethyl)-N-methylthiourea | 15.2 |
| Doxorubicin (Control) | 0.8 | |
| A549 (Lung) | N-(2-Hydroxyethyl)-N-methylthiourea | 22.5 |
| Cisplatin (Control) | 5.4 | |
| HCT116 (Colon) | N-(2-Hydroxyethyl)-N-methylthiourea | 18.9 |
| 5-Fluorouracil (Control) | 3.7 | |

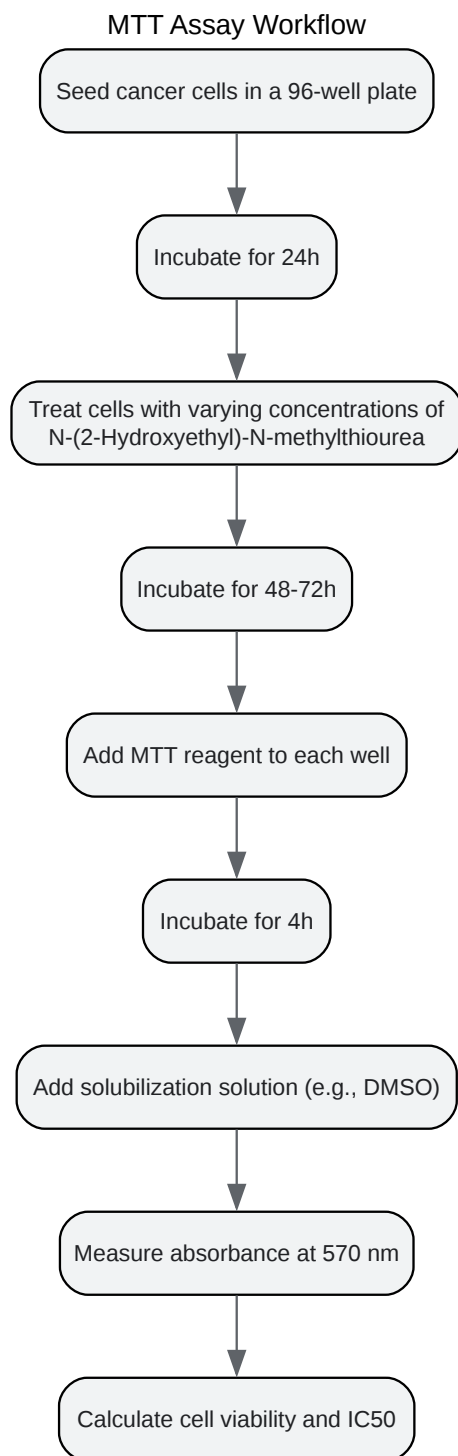
Table 2: Hypothetical Antibacterial Activity (MIC in µg/mL)

| Bacterial Strain | Drug | MIC (µg/mL) |
|---------------------------------------|-------------------------------------|-------------|
| Staphylococcus aureus (Gram-positive) | N-(2-Hydroxyethyl)-N-methylthiourea | 32 |
| Vancomycin (Control) | 2 | |
| Escherichia coli (Gram-negative) | N-(2-Hydroxyethyl)-N-methylthiourea | 64 |
| Ciprofloxacin (Control) | 0.5 | |

Experimental Protocols

1. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.



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Figure 2: Workflow for the MTT assay to determine anticancer activity.

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **N-(2-Hydroxyethyl)-N-methylthiourea**
- Positive control drug (e.g., Doxorubicin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **N-(2-Hydroxyethyl)-N-methylthiourea** and the positive control drug in the complete medium.
- Remove the medium from the wells and add 100 μ L of the drug dilutions. Include wells with untreated cells as a negative control.
- Incubate the plate for 48-72 hours.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 $^{\circ}$ C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- **N-(2-Hydroxyethyl)-N-methylthiourea**
- Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
- Bacterial inoculum standardized to 0.5 McFarland

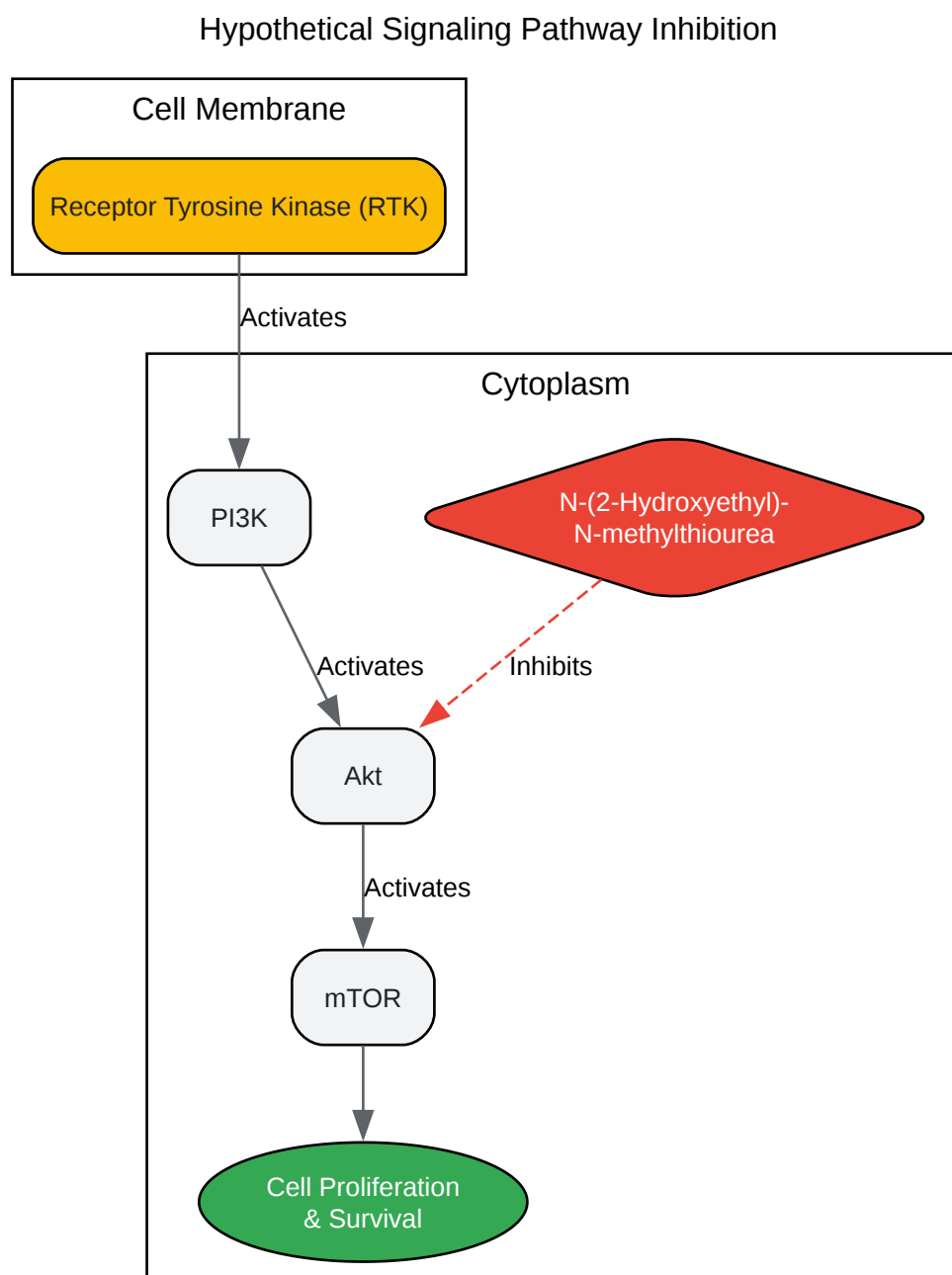
Procedure:

- Prepare a stock solution of **N-(2-Hydroxyethyl)-N-methylthiourea** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
- Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of 5×10^5 CFU/mL in the wells.
- Add the standardized bacterial inoculum to each well containing the compound dilutions.
- Include a positive control (bacteria with no compound) and a negative control (broth only).

- Incubate the plates at 37 °C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Mechanism of Action: Kinase Inhibition

A potential mechanism of action for the anticancer effects of **N-(2-Hydroxyethyl)-N-methylthiourea** could be the inhibition of a protein kinase involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt pathway.



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Figure 3: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While there is currently no published data on the specific biological activities of **N-(2-Hydroxyethyl)-N-methylthiourea**, its structural similarity to other biologically active thiourea derivatives suggests it is a promising candidate for investigation in drug discovery. The proposed synthetic route is straightforward, and the outlined experimental protocols provide a framework for evaluating its potential as an anticancer, antibacterial, or antioxidant agent. Further research is warranted to synthesize this compound and explore its pharmacological properties.

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The information provided in this document is for research and informational purposes only. The biological data presented is hypothetical and should not be considered as established fact. All laboratory work should be conducted by trained professionals in accordance with standard safety procedures.

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